
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride, also known as BMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMMC is a derivative of morpholine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. BMMC has been studied for its potential role as a neurotransmitter and as a tool in the study of neurological disorders.
Mecanismo De Acción
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride acts as a selective agonist for the serotonin 5-HT7 receptor, which is known to be involved in regulating various physiological processes. Activation of the 5-HT7 receptor by (4-Butyl-morpholin-2-yl)methylamine dihydrochloride leads to the activation of intracellular signaling pathways, which ultimately leads to changes in cellular function. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have a high affinity for the 5-HT7 receptor, making it a useful tool in the study of this receptor.
Biochemical and Physiological Effects:
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that (4-Butyl-morpholin-2-yl)methylamine dihydrochloride can modulate the release of various neurotransmitters, including dopamine and acetylcholine. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has several advantages for use in laboratory experiments. It is a selective agonist for the 5-HT7 receptor, making it useful for studying the function of this receptor. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the study of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. One potential direction is the development of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the long-term effects of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride and its potential toxicity. Finally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride could be used as a tool in the study of other G protein-coupled receptors and their associated signaling pathways.
Métodos De Síntesis
The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride involves the reaction of morpholine with butylamine in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain the dihydrochloride salt form of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is a straightforward process that can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to act as a selective agonist for the serotonin 5-HT7 receptor, a G protein-coupled receptor that plays a role in regulating mood, cognition, and sleep. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been studied for its potential use as a tool in the study of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
(4-butylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-3-4-11-5-6-12-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFYDPDORXNURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

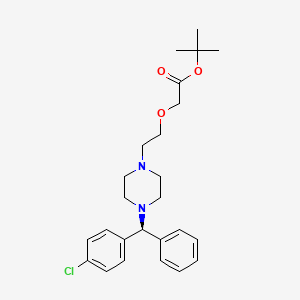
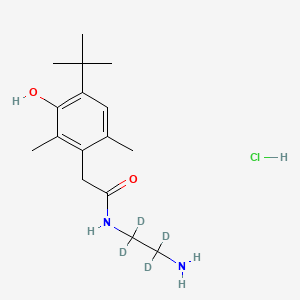
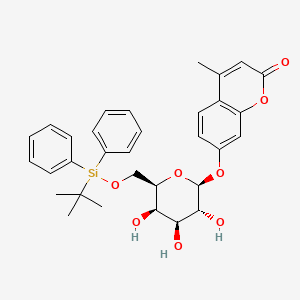
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)


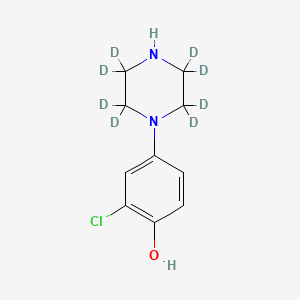
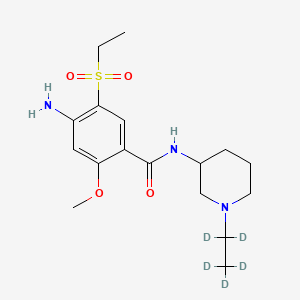
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
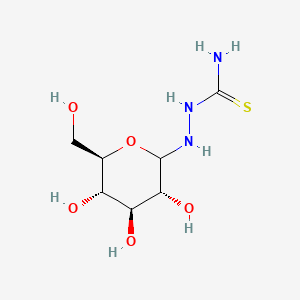
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

